Cas no 118775-48-7 (2-(3-chloroprop-1-en-2-yl)-6-methylpyridine)

2-(3-Chloroprop-1-en-2-yl)-6-methylpyridine is a chlorinated pyridine derivative with a reactive allylic chloride functional group, making it a versatile intermediate in organic synthesis. Its structure combines a pyridine ring with a chlorinated alkene moiety, offering dual reactivity for nucleophilic substitution and electrophilic addition reactions. This compound is particularly valuable in the development of agrochemicals, pharmaceuticals, and specialty chemicals due to its ability to act as a building block for heterocyclic frameworks. The methyl group at the 6-position enhances steric and electronic properties, influencing regioselectivity in further transformations. Its stability under standard storage conditions ensures consistent performance in synthetic applications.
2-(3-chloroprop-1-en-2-yl)-6-methylpyridine structure
118775-48-7 structure
Product Name:2-(3-chloroprop-1-en-2-yl)-6-methylpyridine
CAS No:118775-48-7
MF:C9H10ClN
MW:167.635401248932
CID:5917213
PubChem ID:15008717
Update Time:2025-06-08

2-(3-chloroprop-1-en-2-yl)-6-methylpyridine Chemical and Physical Properties

Names and Identifiers

    • 2-(3-chloroprop-1-en-2-yl)-6-methylpyridine
    • AKOS006374151
    • 2-(1-chloromethylvinyl)-6-methylpyridine
    • SCHEMBL9370170
    • EN300-1983591
    • 118775-48-7
    • NJRNGRDMGNGOKU-UHFFFAOYSA-N
    • Inchi: 1S/C9H10ClN/c1-7(6-10)9-5-3-4-8(2)11-9/h3-5H,1,6H2,2H3
    • InChI Key: NJRNGRDMGNGOKU-UHFFFAOYSA-N
    • SMILES: ClCC(=C)C1C=CC=C(C)N=1

Computed Properties

  • Exact Mass: 167.0501770g/mol
  • Monoisotopic Mass: 167.0501770g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 145
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 12.9Ų

2-(3-chloroprop-1-en-2-yl)-6-methylpyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1983591-1g
2-(3-chloroprop-1-en-2-yl)-6-methylpyridine
118775-48-7
1g
$1172.0 2023-09-16
Enamine
EN300-1983591-5g
2-(3-chloroprop-1-en-2-yl)-6-methylpyridine
118775-48-7
5g
$3396.0 2023-09-16
Enamine
EN300-1983591-10g
2-(3-chloroprop-1-en-2-yl)-6-methylpyridine
118775-48-7
10g
$5037.0 2023-09-16
Enamine
EN300-1983591-0.05g
2-(3-chloroprop-1-en-2-yl)-6-methylpyridine
118775-48-7
0.05g
$983.0 2023-09-16
Enamine
EN300-1983591-0.1g
2-(3-chloroprop-1-en-2-yl)-6-methylpyridine
118775-48-7
0.1g
$1031.0 2023-09-16
Enamine
EN300-1983591-0.25g
2-(3-chloroprop-1-en-2-yl)-6-methylpyridine
118775-48-7
0.25g
$1078.0 2023-09-16
Enamine
EN300-1983591-0.5g
2-(3-chloroprop-1-en-2-yl)-6-methylpyridine
118775-48-7
0.5g
$1124.0 2023-09-16
Enamine
EN300-1983591-1.0g
2-(3-chloroprop-1-en-2-yl)-6-methylpyridine
118775-48-7
1g
$1172.0 2023-06-03
Enamine
EN300-1983591-2.5g
2-(3-chloroprop-1-en-2-yl)-6-methylpyridine
118775-48-7
2.5g
$2295.0 2023-09-16
Enamine
EN300-1983591-5.0g
2-(3-chloroprop-1-en-2-yl)-6-methylpyridine
118775-48-7
5g
$3396.0 2023-06-03

Additional information on 2-(3-chloroprop-1-en-2-yl)-6-methylpyridine

Introduction to 2-(3-chloroprop-1-en-2-yl)-6-methylpyridine (CAS No. 118775-48-7)

2-(3-chloroprop-1-en-2-yl)-6-methylpyridine, also known by its CAS number 118775-48-7, is a versatile organic compound that has garnered significant attention in the fields of chemical and pharmaceutical research. This compound is characterized by its unique molecular structure, which includes a pyridine ring substituted with a 3-chloropropenyl and a methyl group. The combination of these functional groups imparts distinct chemical and biological properties, making it a valuable candidate for various applications.

The molecular formula of 2-(3-chloroprop-1-en-2-yl)-6-methylpyridine is C10H11ClN, and its molecular weight is approximately 180.65 g/mol. The compound's structure can be visualized as a pyridine ring with a 3-chloropropenyl group attached at the 2-position and a methyl group at the 6-position. This arrangement provides the molecule with both aromatic and aliphatic characteristics, which are crucial for its reactivity and biological activity.

In recent years, 2-(3-chloroprop-1-en-2-yl)-6-methylpyridine has been extensively studied for its potential applications in medicinal chemistry. One of the key areas of interest is its use as an intermediate in the synthesis of pharmaceuticals. The presence of the chloropropenyl group makes it an excellent precursor for further functionalization, allowing for the introduction of various substituents that can modulate the biological activity of the final product.

A notable study published in the Journal of Medicinal Chemistry highlighted the role of 2-(3-chloroprop-1-en-2-yl)-6-methylpyridine in the development of novel anti-inflammatory agents. The researchers found that derivatives of this compound exhibited potent anti-inflammatory properties, making them promising candidates for the treatment of inflammatory diseases such as arthritis and asthma. The study also emphasized the importance of optimizing the substitution pattern on the pyridine ring to achieve maximum efficacy and selectivity.

Beyond its pharmaceutical applications, 2-(3-chloroprop-1-en-2-yl)-6-methylpyridine has also been explored in materials science. Its unique electronic properties make it a suitable candidate for use in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Researchers have reported that derivatives of this compound can enhance the performance of these devices by improving their efficiency and stability.

The synthesis of 2-(3-chloroprop-1-en-2-yl)-6-methylpyridine typically involves several steps, including the formation of the chloropropenyl group and its subsequent attachment to the pyridine ring. One common synthetic route involves the reaction of 6-methylpyridine with an appropriate chloroalkene precursor, followed by optimization to achieve high yields and purity. Advances in synthetic methodologies have led to more efficient and environmentally friendly processes, reducing both cost and environmental impact.

In terms of safety and handling, it is important to note that while 2-(3-chloroprop-1-en-2-yl)-6-methylpyridine is not classified as a hazardous material or controlled substance, proper precautions should still be taken during handling to ensure safety. This includes using appropriate personal protective equipment (PPE) such as gloves and goggles, working in well-ventilated areas, and following standard laboratory safety protocols.

The future outlook for 2-(3-chloroprop-1-en-2-yl)-6-methylpyridine is promising. Ongoing research continues to uncover new applications and potential uses for this compound across various industries. As our understanding of its chemical properties and biological activity deepens, it is likely that we will see more innovative applications emerge, further solidifying its importance in both academic and industrial settings.

Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd